Benzyl 5-bromobenzo[b]thiophene-2-carboxylate
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Overview
Description
Benzyl 5-bromobenzo[b]thiophene-2-carboxylate: is a chemical compound that belongs to the class of organic compounds known as thiophenes. Thiophenes are sulfur-containing heterocyclic aromatic compounds, and this particular compound features a benzyl group attached to a brominated benzo[b]thiophene ring. It is of interest in various scientific research applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Bromination: The compound can be synthesized by brominating benzo[b]thiophene-2-carboxylate using bromine in the presence of a suitable catalyst.
Benzyl Esterification: The carboxylate group can be converted to a benzyl ester using benzyl alcohol in the presence of a strong acid catalyst.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is typically produced in a batch process where raw materials are added in specific quantities and reaction conditions are carefully controlled to ensure high yield and purity.
Continuous Flow Process: Some modern production methods use continuous flow reactors to enhance efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in different derivatives.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH₃) can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Hydrogenated derivatives.
Substitution Products: Hydroxylated or aminated derivatives.
Scientific Research Applications
Chemistry: Benzyl 5-bromobenzo[b]thiophene-2-carboxylate is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties. Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents. Industry: The compound is used in the manufacture of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways, depending on its application. For example, in antimicrobial applications, it may inhibit bacterial cell wall synthesis, while in anticancer applications, it may interfere with cell proliferation pathways.
Comparison with Similar Compounds
Ethyl 5-bromobenzo[b]thiophene-2-carboxylate
Methyl 5-bromobenzo[b]thiophene-2-carboxylate
2-Bromobenzothiophene
Uniqueness: Benzyl 5-bromobenzo[b]thiophene-2-carboxylate is unique due to its benzyl group, which imparts different chemical properties compared to its ethyl and methyl counterparts. This difference can influence its reactivity and biological activity.
Properties
Molecular Formula |
C16H11BrO2S |
---|---|
Molecular Weight |
347.2 g/mol |
IUPAC Name |
benzyl 5-bromo-1-benzothiophene-2-carboxylate |
InChI |
InChI=1S/C16H11BrO2S/c17-13-6-7-14-12(8-13)9-15(20-14)16(18)19-10-11-4-2-1-3-5-11/h1-9H,10H2 |
InChI Key |
IEZKJIXZNSYUDH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC3=C(S2)C=CC(=C3)Br |
Origin of Product |
United States |
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